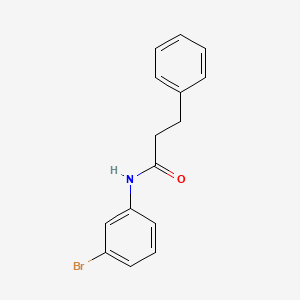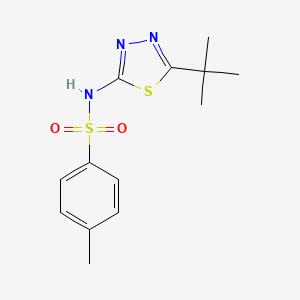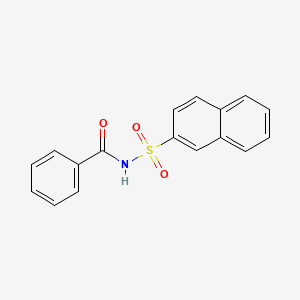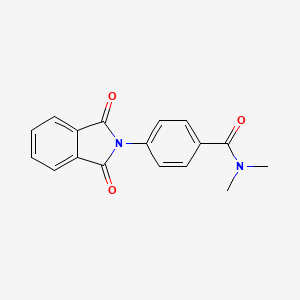![molecular formula C16H22ClN3O2 B5744984 N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5744984.png)
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in the regulation of neuronal activity and is involved in a range of physiological and pathological processes.
Mécanisme D'action
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 is a potent inhibitor of GABA aminotransferase, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA aminotransferase, N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 are primarily related to its ability to increase GABA levels in the brain. GABA is an important neurotransmitter that plays a crucial role in the regulation of neuronal activity. By increasing GABA levels, N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 can reduce neuronal activity and inhibit the release of other neurotransmitters, leading to a range of physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 for lab experiments is its high potency and selectivity for GABA aminotransferase. This makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, one limitation of N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 is its relatively short half-life, which requires frequent dosing in animal studies.
Orientations Futures
There are several potential future directions for research on N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115. One area of interest is the development of more potent and selective inhibitors of GABA aminotransferase, which could have even greater therapeutic potential for the treatment of addiction and epilepsy. Another area of research is the use of N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 as a tool for studying the role of GABA in other neurological disorders, such as anxiety and depression. Finally, there is interest in exploring the potential of N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 as a therapeutic agent for other conditions, such as neuropathic pain and sleep disorders.
Conclusion
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of addiction and epilepsy. Its ability to increase GABA levels in the brain makes it a useful tool for studying the role of GABA in various physiological and pathological processes. While there are some limitations to its use in lab experiments, there are several potential future directions for research on N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115, including the development of more potent and selective inhibitors of GABA aminotransferase and the exploration of its potential for the treatment of other neurological disorders.
Méthodes De Synthèse
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 can be synthesized through a multistep process starting from 5-chloro-2-nitroaniline. The nitro group is reduced to an amino group, and the resulting compound is then acylated with propionyl chloride. The resulting intermediate is then coupled with 4-piperazinylphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. In preclinical studies, N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 has been shown to increase GABA levels in the brain, leading to a reduction in drug-seeking behavior and withdrawal symptoms in animal models of addiction. N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 has also been shown to reduce seizure activity in animal models of epilepsy.
Propriétés
IUPAC Name |
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-3-15(21)18-13-11-12(17)5-6-14(13)19-7-9-20(10-8-19)16(22)4-2/h5-6,11H,3-4,7-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGHHFFLULKYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)Cl)N2CCN(CC2)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid](/img/structure/B5744904.png)

![N'-[2-(4-chloro-2-methylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5744928.png)


![(4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5744947.png)


![N-(3-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5744968.png)
![ethyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5744969.png)

![5-[(4-isopropylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5744983.png)
![N-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5744998.png)
![N-cyclopentyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5745001.png)